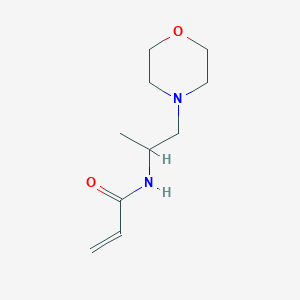![molecular formula C15H21N3O2S B7557663 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557663.png)
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is a member of the sulfonamide family, which is known for its diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the inhibition of specific enzymes and molecular pathways that are involved in the growth and proliferation of cancer cells. This compound has been found to target the PI3K/Akt/mTOR signaling pathway, which is known to be overactive in many types of cancer.
Biochemical and Physiological Effects:
Studies have shown that 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has a range of biochemical and physiological effects. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce the expression of genes that are involved in cancer cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline in lab experiments is its ability to selectively target cancer cells without affecting normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are many future directions for research on 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline. One area of interest is in the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is in the development of more effective drug delivery systems that can overcome the solubility issues associated with this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in other areas of research beyond cancer treatment.
Méthodes De Synthèse
The synthesis of 2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline involves the reaction of 2-ethylsulfonyl aniline with 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a suitable catalyst. The resulting product is purified through column chromatography to obtain a pure form of the compound.
Applications De Recherche Scientifique
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline has been studied for its potential use in various research applications. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by targeting specific molecular pathways.
Propriétés
IUPAC Name |
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-5-21(19,20)15-9-7-6-8-14(15)16-10-13-11(2)17-18(4)12(13)3/h6-9,16H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGMINLKYUAZBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC=C1NCC2=C(N(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethylsulfonyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-(2-methylimidazol-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B7557585.png)


![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)

![2-chloro-N-[2-(triazol-1-yl)phenyl]acetamide](/img/structure/B7557640.png)


![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methylpyrazine-2-carboxamide](/img/structure/B7557643.png)
![N-[3-[(2-chloroacetyl)amino]-4-methylphenyl]propanamide](/img/structure/B7557650.png)

